An In-depth Technical Guide to 4-Ethoxy-2-hydroxybenzaldehyde
An In-depth Technical Guide to 4-Ethoxy-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethoxy-2-hydroxybenzaldehyde (CAS No: 43057-77-8), a valuable organic intermediate. This document details its chemical and physical properties, provides a robust synthesis protocol, outlines its spectral characteristics, and discusses its potential applications in research and drug development, all tailored for a scientific audience.
Chemical Identity and Properties
4-Ethoxy-2-hydroxybenzaldehyde, also known as 4-ethoxysalicylaldehyde, is an aromatic aldehyde and a derivative of salicylaldehyde.[1] Its core structure consists of a benzene ring substituted with hydroxyl, ethoxy, and formyl groups at positions 2, 4, and 1, respectively.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 43057-77-8 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| IUPAC Name | 4-ethoxy-2-hydroxybenzaldehyde | [1] |
| Synonyms | 4-Ethoxysalicylaldehyde, 2-hydroxy-4-ethoxybenzaldehyde | [1] |
| Physical Form | Solid | [2] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and dimethylformamide (DMF). Solubility in water is expected to be low. | Inferred |
Safety and Handling
4-Ethoxy-2-hydroxybenzaldehyde is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.
| Hazard Classification | GHS Pictogram | Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Sensitization (Category 1) | GHS07 (Exclamation Mark) | H317: May cause an allergic skin reaction. | P261, P272, P280, P302+P352, P333+P313, P362+P364, P501 |
| Serious Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
This data is compiled from multiple sources and should be supplemented by a thorough review of the material's specific Safety Data Sheet (SDS) before use.
Synthesis of 4-Ethoxy-2-hydroxybenzaldehyde
The most direct and regioselective method for synthesizing 4-Ethoxy-2-hydroxybenzaldehyde is through the Williamson ether synthesis, starting from 2,4-dihydroxybenzaldehyde. This method leverages the higher acidity and greater steric accessibility of the hydroxyl group at the 4-position compared to the hydroxyl group at the 2-position, which is involved in strong intramolecular hydrogen bonding with the adjacent aldehyde carbonyl group.
Experimental Protocol: Williamson Ether Synthesis
This protocol is based on established methods for the regioselective alkylation of 2,4-dihydroxybenzaldehyde.
Materials:
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2,4-Dihydroxybenzaldehyde
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Ethyl iodide (or ethyl bromide)
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone or Dimethylformamide (DMF), anhydrous
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Hydrochloric acid (HCl), 1 M
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.1 - 1.5 eq).
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Solvent Addition: Add anhydrous acetone or DMF to the flask (approximately 10-15 mL per gram of the starting aldehyde).
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Addition of Ethylating Agent: Stir the suspension at room temperature for 15-20 minutes. Add ethyl iodide (1.1 - 1.2 eq) dropwise to the mixture.
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Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or to a moderate temperature (for DMF, ~60-80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
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Workup:
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Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the resulting residue in ethyl acetate.
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Wash the organic layer sequentially with 1 M HCl, water, and brine.
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Purification:
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 4-Ethoxy-2-hydroxybenzaldehyde.
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Spectral Characterization
While specific, high-resolution spectra for 4-Ethoxy-2-hydroxybenzaldehyde are not widely published, the expected spectral data can be reliably predicted based on its chemical structure and comparison with analogous compounds.
Predicted ¹H NMR Spectrum
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |
| Aldehyde (-CHO) | singlet | 9.7 - 9.9 | - | Deshielded proton of the aldehyde group. |
| Phenolic (-OH) | singlet | 11.0 - 11.5 | - | Broad singlet, deshielded due to intramolecular H-bonding with the aldehyde. |
| Aromatic (H-6) | doublet | 7.3 - 7.5 | ~8.5 | Ortho-coupled to H-5. |
| Aromatic (H-5) | doublet of doublets | 6.4 - 6.6 | ~8.5, ~2.5 | Ortho-coupled to H-6 and meta-coupled to H-3. |
| Aromatic (H-3) | doublet | 6.3 - 6.5 | ~2.5 | Meta-coupled to H-5. |
| Methylene (-OCH₂CH₃) | quartet | 4.0 - 4.2 | ~7.0 | Coupled to the methyl protons. |
| Methyl (-OCH₂CH₃) | triplet | 1.3 - 1.5 | ~7.0 | Coupled to the methylene protons. |
Predicted ¹³C NMR Spectrum
| Carbon | Approx. Chemical Shift (δ, ppm) | Notes |
| Aldehyde (C=O) | 190 - 195 | Carbonyl carbon of the aldehyde. |
| Aromatic (C-2, C-OH) | 164 - 166 | Attached to the hydroxyl group. |
| Aromatic (C-4, C-OEt) | 163 - 165 | Attached to the ethoxy group. |
| Aromatic (C-6) | 130 - 133 | Aromatic CH. |
| Aromatic (C-1) | 114 - 116 | Attached to the aldehyde group. |
| Aromatic (C-5) | 108 - 110 | Aromatic CH. |
| Aromatic (C-3) | 101 - 103 | Aromatic CH. |
| Methylene (-OCH₂) | 63 - 65 | Methylene carbon of the ethoxy group. |
| Methyl (-CH₃) | 14 - 16 | Methyl carbon of the ethoxy group. |
Predicted Infrared (IR) Spectrum
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (phenolic) | 3100 - 3300 | Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (aldehyde) | 1640 - 1660 | Strong, sharp |
| C=C Stretch (aromatic) | 1580 - 1620 | Strong to medium |
| C-O Stretch (ether) | 1200 - 1300 | Strong |
| C-O Stretch (phenol) | 1150 - 1250 | Strong |
Predicted Mass Spectrum (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is expected at m/z 166. Key fragmentation patterns would likely involve the loss of the ethyl group (-29) to give a fragment at m/z 137, and the loss of the formyl group (-29) to give a fragment at m/z 137, followed by further fragmentation of the aromatic ring.
Applications in Research and Drug Development
While specific biological activities for 4-Ethoxy-2-hydroxybenzaldehyde are not extensively documented, its structural motifs are present in many biologically active molecules. This makes it a compound of significant interest for medicinal chemists and drug development professionals as a scaffold or intermediate.
Potential Areas of Application:
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Scaffold for Inhibitor Synthesis: The benzaldehyde moiety is a known pharmacophore. Derivatives of benzyloxybenzaldehyde have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell proliferation. The 4-ethoxy-2-hydroxybenzaldehyde structure provides a key starting point for creating libraries of analogous compounds for screening against various enzymatic targets.
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Intermediate for Heterocyclic Synthesis: The aldehyde and hydroxyl groups are versatile functional handles for constructing more complex heterocyclic systems, which form the core of many pharmaceuticals.
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Antimicrobial and Antiprotozoal Agents: Hydrazone derivatives, which can be readily synthesized from the aldehyde group, are a class of compounds frequently studied for their antimicrobial and antiprotozoal activities. For instance, derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have shown promise as inhibitors of Entamoeba histolytica.
